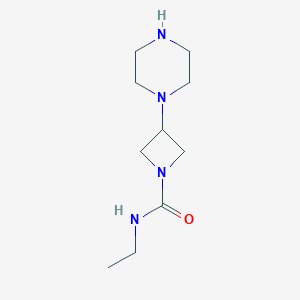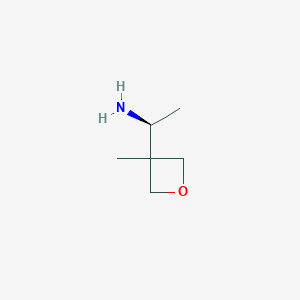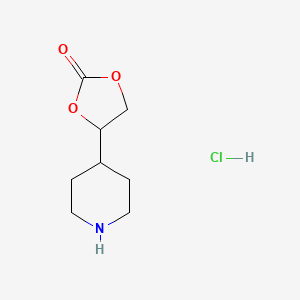
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is a chemical compound that features a piperidine ring fused with a dioxolane ring and a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of piperidine derivatives with dioxolane derivatives under controlled conditions. One common method includes the cyclization of piperidine with a dioxolane precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
Applications De Recherche Scientifique
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and bioavailability. The hydrochloride group enhances the compound’s solubility in aqueous environments, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like N-benzyl piperidine and 4-fluorobenzyl piperidine share structural similarities.
Dioxolane derivatives: Compounds such as 1,3-dioxolane-4-methanol and 2,2-dimethyl-1,3-dioxolane have similar ring structures.
Uniqueness
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is unique due to its combined piperidine and dioxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H14ClNO3 |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
4-piperidin-4-yl-1,3-dioxolan-2-one;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8-11-5-7(12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2;1H |
Clé InChI |
ZLCWLSDBNWJVQM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2COC(=O)O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



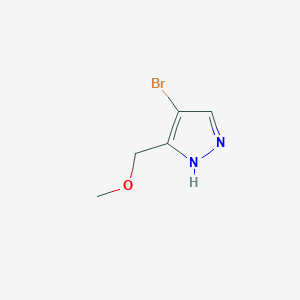
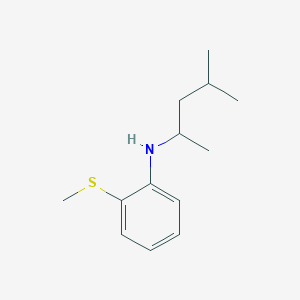
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)


![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)

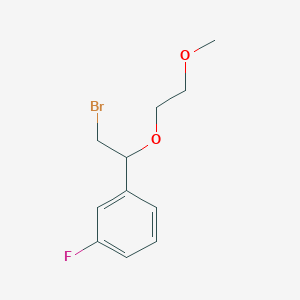
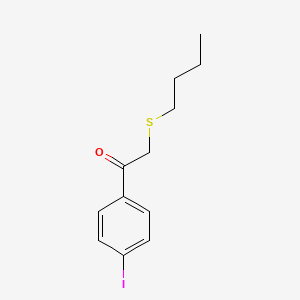
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
